N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide

Description

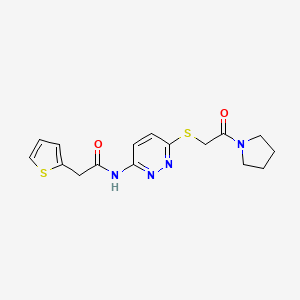

N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide is a structurally complex molecule featuring a pyridazine core substituted at the 3-position with a thioether-linked 2-oxopyrrolidine ethyl chain and at the 6-position with a 2-(thiophen-2-yl)acetamide group. This compound combines heterocyclic motifs (pyridazine, thiophene, pyrrolidine) with a thioether bridge, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S2/c21-14(10-12-4-3-9-23-12)17-13-5-6-15(19-18-13)24-11-16(22)20-7-1-2-8-20/h3-6,9H,1-2,7-8,10-11H2,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQNBBYPYSWUKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

where , , , , and represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule. The presence of functional groups such as thiazole and pyridazine is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyridazine derivatives. For instance, compounds with similar structures have shown inhibitory effects on mutant forms of isocitrate dehydrogenase (IDH1), which are implicated in various cancers like gliomas and acute myeloid leukemia. A medicinal chemistry campaign produced several potent inhibitors that demonstrated significant reductions in tumor growth in xenograft models after administration .

Anti-inflammatory Effects

Research into thiazole derivatives has revealed promising anti-inflammatory properties. For example, pyrimidine derivatives have been shown to inhibit cyclooxygenase enzymes (COX), with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. The anti-inflammatory activity was confirmed through bioassays such as carrageenan-induced paw edema . The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation.

Antioxidant Activity

Compounds similar to N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide have demonstrated antioxidant properties. Studies indicate that modifications at specific positions on the thiazolidine ring can enhance antioxidant activity, suggesting that structural optimization could yield more effective derivatives .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the core structure significantly influence biological activity. For instance:

| Compound | Substituent | Activity Type | Observed Effect |

|---|---|---|---|

| 1 | Pyridine | Anti-inflammatory | Increased COX inhibition |

| 2 | Thiophene | Antioxidant | Enhanced lipid peroxidation inhibition |

| 3 | Ethyl | Anticancer | Improved IDH1 inhibition |

The presence of electron-donating groups has been associated with enhanced biological activities across various assays.

Case Studies

- Anticancer Study : A study on a series of pyridazine derivatives demonstrated their effectiveness against IDH1 mutations in vitro and in vivo, leading to lower 2-HG levels in treated tumors compared to controls .

- Anti-inflammatory Assessment : In a rat model, pyrimidine derivatives showed significant reduction in edema and inflammatory markers compared to indomethacin, indicating comparable efficacy .

- Antioxidant Evaluation : Compounds with thiazolidine modifications were assessed for their ability to reduce oxidative stress markers in cellular assays, showing promise for further development .

Scientific Research Applications

Biological Activities

Research indicates that N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide exhibits several notable biological properties:

- Anticancer Activity :

-

Anti-inflammatory Effects :

- Preliminary studies suggest that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases.

- Antibacterial Properties :

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazine-Thioether Motifs

- CB-839 (2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide) Key Differences: CB-839 incorporates a trifluoromethoxy-phenyl group and a thiadiazole ring, enhancing metabolic stability and target affinity compared to the pyrrolidine-thiophene system in the target compound. Biological Relevance: CB-839 is a glutaminase inhibitor under investigation for cancer and non-alcoholic steatohepatitis (NASH) . Synthesis: Similar alkylation strategies for thioether formation are employed, but CB-839 uses a thiadiazole core for rigidity .

- 2-[6-Oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]-N-(1,3-thiazol-2-yl)acetamide Key Differences: Replacement of pyrrolidine with thiomorpholine alters solubility and hydrogen-bonding capacity.

Functional Group Variants

- N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (Compound 7 in ) Key Differences: A thiadiazole ring replaces pyridazine, and a p-tolylamino group substitutes pyrrolidine. Activity: Thiadiazole-based compounds are common in kinase inhibitors (e.g., CDK5/p25), highlighting the scaffold’s versatility .

- 2-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)ethanol (Compound 12 in ) Key Differences: A pteridine core and ethanolamine side chain contrast with the pyridazine-thioether system.

Thiophene vs. Thiazole Substituents

- The target compound’s thiophene moiety () may enhance π-π stacking in hydrophobic binding pockets, whereas thiazole-containing analogs (e.g., ) offer hydrogen-bonding via the nitrogen atom.

Pyrrolidine vs. Cyclic Amine Substituents

- The 2-oxopyrrolidine group in the target compound may confer conformational rigidity compared to thiomorpholine () or piperidine derivatives. Pyrrolidine’s smaller ring size could reduce steric hindrance in enzyme active sites .

Data Table: Structural and Functional Comparison

Q & A

Q. What synthetic routes are commonly used to prepare this compound?

The compound is synthesized via aminolysis of activated acids (using thionyl chloride or carbonyldiimidazole) followed by alkylation of potassium salts with chloroacetamides . Key steps include:

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

- ¹H NMR : Identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .

- IR Spectroscopy : Confirms amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns aligned with the molecular formula .

Q. How is purity assessed post-synthesis?

- HPLC : Uses a C18 column with UV detection (254 nm) to achieve ≥95% purity .

- Melting Point Analysis : Sharp melting points (e.g., 269°C for related compounds) indicate purity .

- Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can low yields in alkylation steps be mitigated?

Low yields (e.g., 10% for compound 8a vs. 46% for 8b ) may stem from steric hindrance or electronic effects. Strategies include:

Q. How can conflicting biological activity data be resolved?

Discrepancies in antimicrobial or antioxidant assays may arise from:

- Strain Variability : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Dose-Response Validation : Test multiple concentrations and replicate assays (e.g., broth microdilution and agar diffusion) .

- Molecular Docking : Correlates structural features (e.g., thiophene orientation) with activity to explain variations .

Q. What computational methods predict reactivity of the thioether linkage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.